molecular formula C12H8BrO4S- B11084946 4-(4-Bromophenoxy)benzenesulfonate

4-(4-Bromophenoxy)benzenesulfonate

Cat. No.: B11084946
M. Wt: 328.16 g/mol
InChI Key: DEQBSLRJMNLAHO-UHFFFAOYSA-M
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Description

4-(4-Bromophenoxy)benzenesulfonate is an organic compound with the molecular formula C12H8BrO4S. It is a derivative of benzenesulfonate, where a bromophenoxy group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenoxy)benzenesulfonate typically involves the reaction of 4-bromophenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process includes the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenoxy)benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzenesulfonates, sulfonic acids, and sulfides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Bromophenoxy)benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)benzenesulfonate involves its interaction with specific molecular targets. The bromophenoxy group can participate in electrophilic aromatic substitution reactions, while the sulfonate group can engage in ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenoxy)benzenesulfonate is unique due to its combination of a bromophenoxy group and a sulfonate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H8BrO4S-

Molecular Weight

328.16 g/mol

IUPAC Name

4-(4-bromophenoxy)benzenesulfonate

InChI

InChI=1S/C12H9BrO4S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H,(H,14,15,16)/p-1

InChI Key

DEQBSLRJMNLAHO-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)Br)S(=O)(=O)[O-]

Origin of Product

United States

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